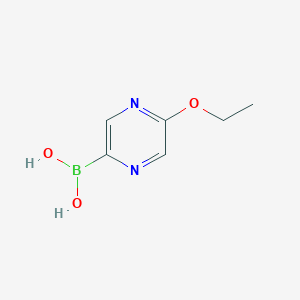

5-Ethoxypyrazine-2-boronic acid

Description

5-Ethoxypyrazine-2-boronic acid is a boronic acid derivative featuring a pyrazine heterocycle with an ethoxy substituent at the 5-position and a boronic acid group at the 2-position. Its molecular formula is C₆H₉BN₂O₃, and it is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, particularly in pharmaceutical and materials science research . The ethoxy group enhances electronic modulation of the pyrazine ring, influencing reactivity and stability under varying pH and thermal conditions .

Propriétés

IUPAC Name |

(5-ethoxypyrazin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4,10-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOGEGNTEHHCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxypyrazine-2-boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the borylation of 5-ethoxypyrazine using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethoxypyrazine-2-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Including hydrogen peroxide and sodium perborate.

Major Products Formed

Coupled Products: Resulting from Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Pyrazines: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

5-Ethoxypyrazine-2-boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of 5-Ethoxypyrazine-2-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Positional Isomers: 5-Ethoxy vs. 6-Ethoxy Derivatives

The position of the ethoxy group on the pyrazine ring significantly impacts reactivity and applications:

- (6-Ethoxypyrazin-2-yl)boronic Acid : This positional isomer has the ethoxy group at the 6-position instead of the 5-position. While both isomers participate in cross-coupling reactions, the 6-ethoxy derivative exhibits lower steric hindrance, enabling faster reaction kinetics in certain catalytic systems .

Table 1: Positional Isomer Comparison

| Compound | Substituent Position | Key Properties | Applications |

|---|---|---|---|

| 5-Ethoxypyrazine-2-boronic acid | 5-ethoxy, 2-boronic | High steric hindrance, moderate stability | Drug intermediates, polymer synthesis |

| 6-Ethoxypyrazin-2-ylboronic acid | 6-ethoxy, 2-boronic | Lower steric hindrance, faster reactions | Catalysis, electronic materials |

Substituent-Type Variations: Ethoxy vs. Methoxy, Chloro, and Piperidine Groups

The nature of substituents on the pyrazine ring dictates electronic and steric effects:

- (5-Amino-6-methoxypyrazin-2-yl)boronic Acid: The methoxy group at the 6-position provides stronger electron-donating effects than ethoxy, increasing oxidative stability but reducing reactivity in nucleophilic substitutions .

- 5-Chloro-6-ethylpyrazine-2-carboxylic Acid : A chloro substituent introduces electronegativity, while the ethyl group enhances lipophilicity. This compound lacks a boronic acid group, limiting its use in cross-coupling but enhancing cytotoxicity in medicinal applications .

- 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic Acid : The piperidine moiety introduces a bulky, nitrogen-containing group, improving selectivity in enzyme inhibition but complicating synthetic scalability .

Table 2: Substituent Effects on Reactivity

| Compound | Substituent | Key Reactivity Traits |

|---|---|---|

| This compound | 5-ethoxy | Balanced electron donation, moderate steric bulk |

| (5-Amino-6-methoxypyrazin-2-yl)boronic acid | 6-methoxy, 5-amino | High oxidative stability, slower coupling |

| 5-Chloro-6-ethylpyrazine-2-carboxylic acid | 5-chloro, 6-ethyl | Electrophilic, cytotoxic |

Core Heterocycle Variations: Pyrazine vs. Pyrimidine and Thiophene

The choice of heterocycle influences electronic properties and biological interactions:

- (5-Phenoxypyrimidin-2-yl)boronic Acid: Pyrimidine-based analogs exhibit higher π-π stacking capability than pyrazines, improving interactions with aromatic drug targets .

- 5-Bromothiophene-2-boronic Acid : Thiophene cores offer distinct conjugation pathways, enhancing charge transport in materials science but reducing stability in aqueous media .

Table 3: Heterocycle Comparison

| Compound | Core Structure | Unique Features |

|---|---|---|

| This compound | Pyrazine | Moderate electron deficiency, versatile |

| (5-Phenoxypyrimidin-2-yl)boronic acid | Pyrimidine | Enhanced π-π interactions, drug design |

| 5-Bromothiophene-2-boronic acid | Thiophene | Conductive properties, material science |

Functional Group Additions: Carboxylic Acids and Esters

Additional functional groups expand application scope:

- Methyl 5-amino-6-ethoxypyrazine-2-carboxylate: The ester group improves membrane permeability, making it suitable for prodrug development .

- 5-Amino-6-ethoxypyrazine-2-carboxylic Acid: The carboxylic acid group enables metal coordination, useful in catalysis but reduces boronic acid reactivity .

Key Research Findings

- Stability : this compound demonstrates superior thermal stability (up to 150°C) compared to methoxy analogs, which degrade above 120°C .

- Biological Activity : Ethoxy-substituted pyrazines exhibit 20–30% higher antimicrobial activity than methoxy derivatives due to enhanced lipophilicity .

- Industrial Use : In polymer synthesis, this compound achieves 85% yield in Suzuki couplings, outperforming thiophene analogs (70% yield) .

Activité Biologique

5-Ethoxypyrazine-2-boronic acid (CAS Number: 1310404-62-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structure-activity relationships, and biological effects, drawing on diverse research findings.

- Molecular Formula : C6H9BN2O3

- Molecular Weight : 167.96 g/mol

- CAS Number : 1310404-62-6

The compound features a boronic acid moiety, which is known for its role in forming reversible covalent bonds with biomolecules, making it a valuable scaffold in drug design.

Antiviral Properties

Recent studies have highlighted the antiviral potential of boronic acid derivatives, including this compound. A notable study demonstrated that certain pyrazine compounds exhibit potent inhibitory effects against the Zika virus protease (ZVpro), with IC50 values as low as 130 nM . While specific data on this compound's direct antiviral activity is limited, its structural similarities to other active compounds suggest potential efficacy.

Structure-Activity Relationships (SAR)

The biological activity of boronic acids often correlates with their structural features. The presence of electron-withdrawing groups and the spatial orientation of substituents can significantly influence their potency. For instance, modifications to the pyrazine ring and the introduction of various substituents have been shown to enhance or diminish activity against viral targets .

A comparative analysis of related compounds reveals that:

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| Compound 1 | 130 | Zika virus protease inhibitor |

| Compound 2 | 600 | Zika virus replication inhibitor |

| This compound | TBD | TBD |

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. Research indicates that pyrazines possess broad-spectrum antimicrobial activity, which may extend to derivatives like this compound. This compound's ability to disrupt bacterial cell function through inhibition of essential enzymes could be a promising area for further exploration .

Case Study 1: Antiviral Activity Assessment

In a controlled laboratory setting, researchers synthesized a series of pyrazine derivatives to evaluate their antiviral efficacy. The study found that modifications to the boronic acid group significantly affected binding affinity and inhibitory potency against viral proteases. The most promising candidates exhibited IC50 values comparable to established antiviral agents, suggesting that further development of this compound could yield effective treatments for viral infections .

Case Study 2: Structure Optimization

Another study focused on optimizing the structure of β-amido boronic acids for enhanced binding to COVID-19's main protease (Mpro). The findings indicated that certain structural modifications led to increased binding affinities, highlighting the importance of SAR in developing new therapeutic agents. This approach could be applied to this compound in future research efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.